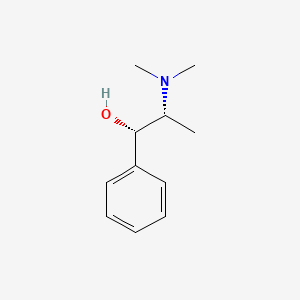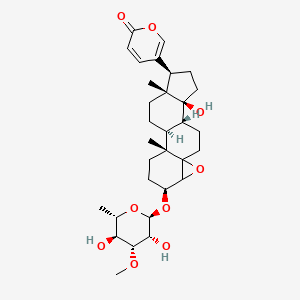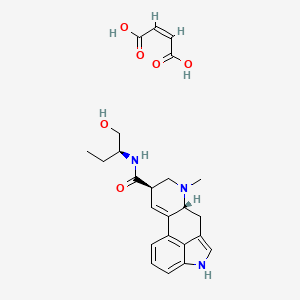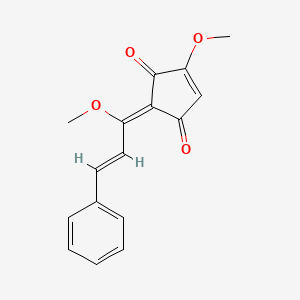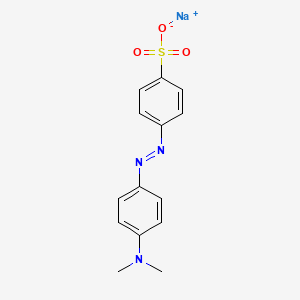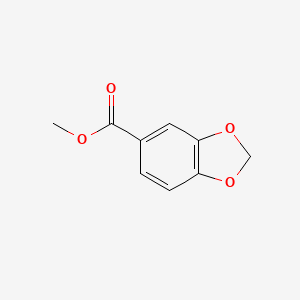
Metrizamid
Übersicht
Beschreibung
Metrizamid ist ein nicht-ionisches, jodbasiertes Röntgenkontrastmittel. Es wird hauptsächlich in der medizinischen Bildgebung verwendet, um den Kontrast von inneren Körperstrukturen während radiographischer Verfahren wie Computertomographie (CT)-Scans und Röntgenaufnahmen zu verbessern . This compound wird auch als Dichtegradientenmedium für die Zentrifugation biologischer Partikel verwendet .
Wissenschaftliche Forschungsanwendungen
Metrizamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird zur Isolierung und Reinigung biologischer Partikel wie Zellen und Organellen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Röntgenstrahlen blockiert, wenn sie durch den Körper gelangen. Dadurch können Körperstrukturen, die Jod enthalten, im Gegensatz zu solchen, die kein Jod enthalten, abgegrenzt werden . Die Jodatome in this compound absorbieren Röntgenstrahlen und verbessern so die Sichtbarkeit der Zielstrukturen während der Bildgebungsverfahren.
Wirkmechanismus
Target of Action
Metrizamide is primarily used as a contrast medium in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) . The primary targets of Metrizamide are the internal body structures that contain iodine . It is used for lumbar, thoracic, cervical, and total columnar myelography to determine the presence of abnormalities in the spinal column, spinal canal, and central nervous system (CNS) .
Mode of Action
This interaction with its targets allows for the visualization of internal structures until significant hemodilution occurs .
Biochemical Pathways
It is known that metrizamide has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism .
Pharmacokinetics
The pharmacokinetics of Metrizamide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Metrizamide concentration in the brain reaches maximal levels two to six hours after lumbar injection, depending on dose and patient positioning . It is largely (55-96%) excreted from the body after 24 hours .
Result of Action
The molecular and cellular effects of Metrizamide’s action include cytotoxicity to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action, efficacy, and stability of Metrizamide can be influenced by various environmental factors. For instance, the amount of contrast medium reaching the brain, which is largely a factor of dose and examination technique, can influence the occurrence of side effects such as convulsions . Furthermore, the undissociated, non-ionic nature of Metrizamide contributes to its lower neurotoxicity compared with other water-soluble contrast agents .
Safety and Hazards
Metrizamide should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Biochemische Analyse
Biochemical Properties
Metrizamide is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity . It is also used as a resorbable, non-ionic contrast medium .
Cellular Effects
Metrizamide is used in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) to improve the contrast of internal body structures . It allows body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .
Molecular Mechanism
Organic iodine compounds such as Metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .
Temporal Effects in Laboratory Settings
It is known that Metrizamide is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .
Dosage Effects in Animal Models
It is known that Metrizamide is used in various imaging techniques to improve the contrast of internal body structures .
Metabolic Pathways
It is known that Metrizamide is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .
Transport and Distribution
It is known that Metrizamide is used in various imaging techniques to improve the contrast of internal body structures .
Subcellular Localization
It is known that Metrizamide is used in various imaging techniques to improve the contrast of internal body structures .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Metrizamid wird durch die Kondensation von Metrizoidsäure und Glucosamin synthetisiert . Die Reaktion beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe der Metrizoidsäure und der Aminogruppe des Glucosamins. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Dehydratisierungsmittels, um die Bildung der Amidbindung zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess umfasst Reinigungsschritte, um die Entfernung von Verunreinigungen und die Isolierung des Endprodukts sicherzustellen. Das gereinigte this compound wird dann in eine geeignete Darreichungsform für die medizinische Anwendung formuliert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Metrizamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitutionsreaktion verwendet werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate mit verändertem Jodgehalt ergeben, während die Reduktion reduzierte Formen mit unterschiedlichen Löslichkeitseigenschaften erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Iohexol: Ein nicht-ionisches, wasserlösliches Röntgenkontrastmittel, das this compound ähnelt, aber andere pharmakokinetische Eigenschaften aufweist.
Iodixanol: Ein weiteres nicht-ionisches, wasserlösliches Röntgenkontrastmittel, das in ähnlichen Bildgebungsanwendungen verwendet wird.
Einzigartigkeit von this compound
This compound ist aufgrund seiner nicht-ionischen Natur und Wasserlöslichkeit einzigartig, was eine bessere Resorption aus der Rückenmarksflüssigkeit und eine Ausscheidung aus dem Körper ermöglicht . Dies reduziert das Risiko von Komplikationen, die mit älteren, wasserunlöslichen Kontrastmitteln wie Iofendilat verbunden sind.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Metrizamide involves the reaction of 2,4,6-triiodo-5-nitrobenzoic acid with methylamine and subsequent reaction with ethylene glycol. The reaction results in the formation of Metrizamide, which is then purified and isolated.", "Starting Materials": [ "2,4,6-triiodo-5-nitrobenzoic acid", "methylamine", "ethylene glycol" ], "Reaction": [ "2,4,6-triiodo-5-nitrobenzoic acid is reacted with methylamine in the presence of a suitable solvent and a catalyst to form the corresponding amide.", "The amide is then reacted with ethylene glycol in the presence of a base to form Metrizamide.", "The resulting Metrizamide is then purified and isolated using standard techniques such as chromatography." ] } | |
| Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism. | |
CAS-Nummer |
31112-62-6 |
Molekularformel |
C18H22I3N3O8 |
Molekulargewicht |
789.1 g/mol |
IUPAC-Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1 |
InChI-Schlüssel |
DTZMSDADRKLCQE-RFMXWLSYSA-N |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC2C(C(C(OC2O)CO)O)O)I)N(C)C(=O)C)I |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I |
Aussehen |
Solid powder |
melting_point |
223 °C |
| 31112-62-6 | |
Physikalische Beschreibung |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
6.35e-01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amipak Amipaque Metrizamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



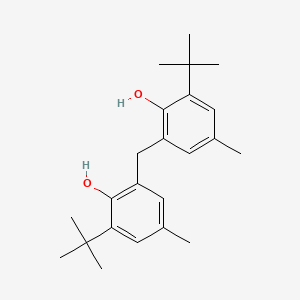


![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)
